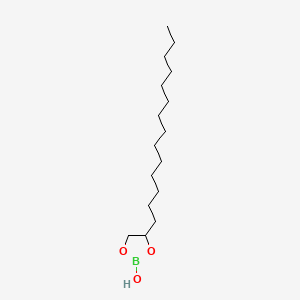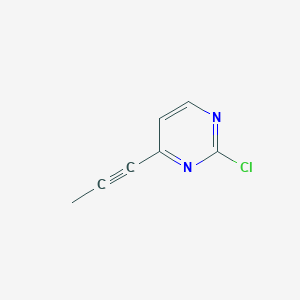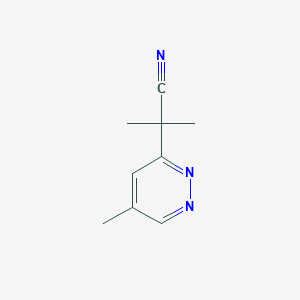
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is a heterocyclic organic compound with the molecular formula C16H33BO3 and a molecular weight of 284.24 g/mol It is characterized by a dioxaborolane ring structure with a tetradecyl chain and a hydroxyl group attached to the boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of tetradecylboronic acid with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Substituted dioxaborolane derivatives with various functional groups.
Applications De Recherche Scientifique
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its hydroxyl and boron functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the boron atom can coordinate with various ligands. These interactions can modulate biological pathways and exert effects such as enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Propriétés
Numéro CAS |
84819-41-0 |
|---|---|
Formule moléculaire |
C16H33BO3 |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
2-hydroxy-4-tetradecyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H33BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-19-17(18)20-16/h16,18H,2-15H2,1H3 |
Clé InChI |
FQJYMHXZVHCZPC-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(O1)CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)

![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)







